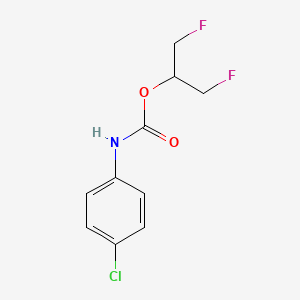
1,3-Difluoropropan-2-yl (4-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoropropan-2-yl (4-chlorophenyl)carbamate is a chemical compound known for its unique structure and properties It is composed of a difluoropropan-2-yl group attached to a 4-chlorophenyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoropropan-2-yl (4-chlorophenyl)carbamate typically involves the reaction of 1,3-difluoropropan-2-ol with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, ensuring the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoropropan-2-yl (4-chlorophenyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The fluorine atoms in the difluoropropan-2-yl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
1,3-Difluoropropan-2-yl (4-chlorophenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Difluoropropan-2-yl (4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-propanol: A related compound with similar structural features but different functional groups.
3-(4-chlorophenyl)-1,1-difluoropropan-2-one: Another compound with a similar core structure but different substituents.
Uniqueness
1,3-Difluoropropan-2-yl (4-chlorophenyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
61986-50-3 |
|---|---|
Molecular Formula |
C10H10ClF2NO2 |
Molecular Weight |
249.64 g/mol |
IUPAC Name |
1,3-difluoropropan-2-yl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H10ClF2NO2/c11-7-1-3-8(4-2-7)14-10(15)16-9(5-12)6-13/h1-4,9H,5-6H2,(H,14,15) |
InChI Key |
UCMUXAACHXZFNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OC(CF)CF)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


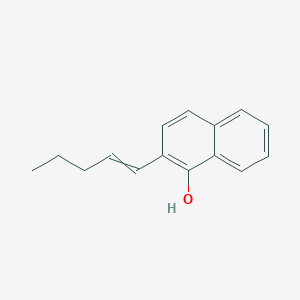
![4-[2-(Naphtho[2,3-d][1,3]thiazol-2-yl)ethenyl]aniline](/img/structure/B14543267.png)
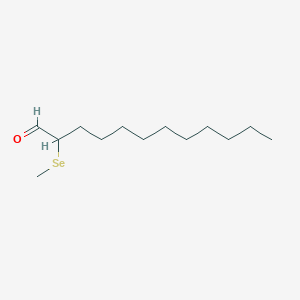
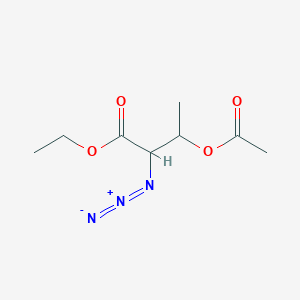
![3-([1,1'-Biphenyl]-4-yl)-1-phenylazetidin-3-ol](/img/structure/B14543292.png)
![5-Amino-4-ethoxy-2-[methyl(tetradecyl)amino]benzoic acid](/img/structure/B14543307.png)
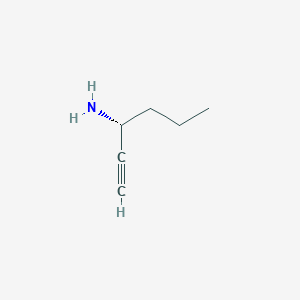
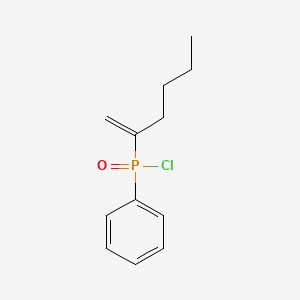
![N,N'-[Propane-1,3-diylbis(sulfanediylethane-2,1-diyl)]di(undec-10-enamide)](/img/structure/B14543332.png)
![N-{5-[2-(4-Nitrophenyl)hydrazinylidene]cyclopent-1-en-1-yl}acetamide](/img/structure/B14543336.png)
![N-[6-(2-Phenylhydrazinylidene)cyclohex-1-en-1-yl]acetamide](/img/structure/B14543339.png)
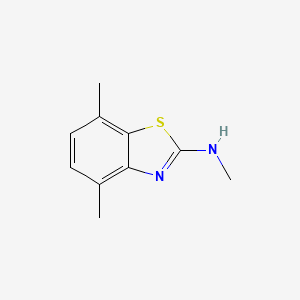
![{2-[6-(Dimethylsilylidene)cyclohexa-2,4-dien-1-yl]ethenyl}(trimethyl)silane](/img/structure/B14543352.png)
![5-Methyl-2,3-diphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14543353.png)
